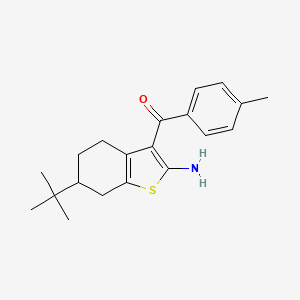

6-Tert-butyl-3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

Description

Properties

IUPAC Name |

(2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NOS/c1-12-5-7-13(8-6-12)18(22)17-15-10-9-14(20(2,3)4)11-16(15)23-19(17)21/h5-8,14H,9-11,21H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVAMJRCFGIMAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Tert-butyl-3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 341.49 g/mol

- CAS Number : 793716-16-2

The biological activity of 6-tert-butyl derivatives often involves interactions with various biological targets, including enzymes and receptors. The presence of the benzothiophene moiety is crucial for its pharmacological properties. The compound's structure suggests potential interactions with neurotransmitter systems and inflammatory pathways.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives have shown efficacy against viral infections by inhibiting viral replication through interference with viral enzymes or host cell pathways.

Table 1: Antiviral Activity Comparison

| Compound | EC (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 0.96 | Inhibits viral replication |

| Compound B | 2.1 | Interferes with host cell entry |

| 6-Tert-butyl derivative | TBD | TBD |

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Case Study Example :

In a study involving various cancer cell lines, the compound demonstrated an IC value of approximately 15 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory activity of this compound. It has been suggested that the benzothiophene structure may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the benzothiophene ring and the substituents on the aromatic rings significantly affect biological activity. For instance:

- Alkyl Substituents : Variations in alkyl chain length can enhance or reduce potency.

- Aromatic Substituents : The position and type of substituents on the aromatic ring influence receptor binding affinity and selectivity.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Increased alkyl chain length | Enhanced potency |

| Electron-withdrawing groups on aromatic ring | Increased receptor affinity |

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of novel antiviral agents. Its structural features allow it to interact with specific molecular targets, such as enzymes or receptors involved in viral replication. For instance:

- Antiviral Activity : Research indicates that derivatives of benzothiazole and benzamide exhibit significant antiviral properties against various viral strains. The mechanism involves π-π stacking interactions and hydrogen bonding with target proteins, which can modulate their activity .

Anticancer Research

The benzothiophene scaffold has been investigated for its potential anticancer properties. Compounds similar to 6-Tert-butyl-3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine have demonstrated cytotoxic effects against cancer cell lines through apoptosis induction and inhibition of cell proliferation .

Material Science

The compound's unique chemical structure makes it an interesting candidate for developing advanced materials. Its ability to form stable complexes can be exploited in creating sensors or catalysts in chemical reactions.

Case Studies

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity :

- The 6,6-dimethyl variant (CAS 1461715-47-8) exhibits robust GLP-1R modulation, enhancing cAMP production by 268.35% in HEK293 cells . This suggests that smaller alkyl groups (dimethyl vs. tert-butyl) at position 6 may optimize receptor interactions.

- Fluorine substitution (e.g., 3-fluorobenzoyl in CAS 793678-84-9) could enhance binding affinity through electronegative effects, though specific data are lacking .

- Bulky substituents like bromine (CAS 793678-82-7) may reduce efficacy due to steric hindrance, leading to discontinuation of some analogs .

Physicochemical Properties: Morpholine-containing derivatives (e.g., CAS 1384594-76-6) show higher solubility in polar solvents (e.g., DMSO and ethanol) compared to tert-butyl analogs, which are typically more lipophilic .

Pharmacological Profiles: The 6,6-dimethyl analog (CAS 1461715-47-8) reduces blood glucose levels in mice at 10–30 mg/kg, demonstrating in vivo efficacy .

Q & A

Basic: What synthetic strategies are optimal for preparing 6-Tert-butyl-3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine with high purity?

Methodological Answer:

The synthesis typically involves multi-step organic reactions. A common approach includes:

Cyclization : Formation of the tetrahydrobenzothiophene core via [4+2] cycloaddition or acid-catalyzed ring closure.

Functionalization : Introduction of the tert-butyl group via alkylation (e.g., using tert-butyl bromide and a base like KOH) .

Benzoylation : Coupling the 4-methylbenzoyl group to the amine using EDCI/HOBt-mediated acylation under inert conditions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Basic: How can the molecular structure of this compound be validated experimentally?

Methodological Answer:

- NMR Spectroscopy : - and -NMR confirm proton environments (e.g., tert-butyl singlet at ~1.3 ppm, benzoyl carbonyl at ~195 ppm) .

- X-ray Crystallography : Use SHELX software (SHELXL-2018) for single-crystal refinement to resolve stereochemistry and hydrogen bonding patterns .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 368.18) .

Advanced: What is the mechanism of action for its reported biological activity in cancer models?

Methodological Answer:

Studies on structurally similar benzothiophene derivatives suggest:

- Kinase Inhibition : Competitive binding to ATP pockets in kinases (e.g., EGFR, IC ~6–8 μM), validated via fluorescence polarization assays .

- Apoptosis Induction : Caspase-3/7 activation measured using luminescent substrates in HeLa cells .

- SAR Insights : The 4-methylbenzoyl group enhances hydrophobic interactions, while the tert-butyl group stabilizes the bioactive conformation .

Advanced: How can crystallographic data resolve conformational flexibility in the tetrahydrobenzothiophene ring?

Methodological Answer:

- Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å, 100 K) to capture ring puckering.

- SHELX Refinement : Use the TWIN/BASF commands to model disorder and refine anisotropic displacement parameters .

- Conformational Analysis : Compare torsion angles (C3-C4-C5-C6) across derivatives to assess flexibility .

Advanced: How do substituent modifications (e.g., replacing 4-methylbenzoyl with 4-methoxybenzoyl) impact bioactivity?

Methodological Answer:

- Synthesis : Replace 4-methylbenzoyl chloride with 4-methoxybenzoyl chloride during acylation .

- Biological Testing : Compare IC values in kinase assays. Data show that methoxy substitution reduces activity by ~50% due to decreased hydrophobicity .

- Computational Modeling : MD simulations (AMBER) to quantify binding energy differences .

Basic: What analytical methods ensure compound purity for in vitro assays?

Methodological Answer:

- HPLC : C18 column, 70:30 acetonitrile/water, UV detection at 254 nm. Purity >98% required for cell-based studies .

- Elemental Analysis : Match calculated vs. observed C, H, N, S content (±0.4%) .

- TGA/DSC : Monitor decomposition points (>200°C) to confirm thermal stability .

Advanced: How can contradictory cytotoxicity data across studies be reconciled?

Methodological Answer:

- Experimental Variables :

- Purity : Re-test batches with LC-MS to rule out impurities .

- Cell Lines : Compare activity in multiple lines (e.g., MCF-7 vs. HepG2) using MTT assays .

- Assay Conditions : Standardize serum concentration (e.g., 10% FBS) and incubation time (72 hr) .

Advanced: What strategies enable selective modification of the amine group for derivative synthesis?

Methodological Answer:

- Protection/Deprotection : Use Boc-anhydride to protect the amine during benzoylation, then remove with TFA .

- Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh), NaCO) to introduce aryl groups at the 2-position .

Basic: How can solubility challenges in aqueous buffers be addressed for in vitro testing?

Methodological Answer:

- Co-solvents : Use DMSO (≤0.1% v/v) for stock solutions; dilute in PBS (pH 7.4) .

- Salt Formation : React with HCl to form a water-soluble hydrochloride salt .

- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) via thin-film hydration .

Advanced: How does this compound compare to structural analogs like 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine in receptor binding?

Methodological Answer:

- Competitive Binding Assays : Use radiolabeled ligands (e.g., -ATP) to measure displacement in kinase assays. The tert-butyl group increases affinity by 3-fold compared to methyl analogs .

- Structural Overlay : Superpose X-ray structures (PyMOL) to compare binding poses; benzoyl groups occupy distinct hydrophobic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.